molecular formula C22H17ClN2 B1669251 克霉唑 CAS No. 23593-75-1

克霉唑

货号: B1669251
CAS 编号: 23593-75-1
分子量: 344.8 g/mol
InChI 键: VNFPBHJOKIVQEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

克霉唑是一种合成的广谱抗真菌剂,属于咪唑类抗真菌剂。它在 20 世纪 60 年代后期被发现,并被广泛用于治疗各种真菌感染,包括由白色念珠菌、皮肤癣菌和其他真菌引起的感染。 克霉唑有多种剂型,例如霜剂、软膏剂、含片和阴道片,使其适用于不同类型的感染 .

作用机制

克霉唑通过抑制麦角甾醇的生物合成发挥其抗真菌作用,麦角甾醇是真菌细胞膜的重要组成部分。这种破坏会导致膜通透性增加,最终导致细胞死亡。 克霉唑的主要分子靶点是羊毛甾醇 14α-脱甲基酶,该酶参与麦角甾醇生物合成途径 .

类似化合物:

克霉唑的独特性: 克霉唑具有广谱活性、副作用小和多种剂型等独特之处。 与其他一些咪唑类抗真菌剂不同,克霉唑可以用于外用,并可在非处方药中买到,使其可以用于自行治疗常见的真菌感染 .

科学研究应用

克霉唑在科学研究中有着广泛的应用:

准备方法

合成路线和反应条件: 克霉唑通过一个多步骤过程合成,涉及以下关键步骤:

工业生产方法: 克霉唑的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流反应器、高效的纯化技术和严格的质量控制措施,以确保高收率和纯度 .

化学反应分析

反应类型: 克霉唑会发生多种类型的化学反应,包括:

常见试剂和条件:

主要产品:

相似化合物的比较

Uniqueness of Clotrimazole: Clotrimazole is unique due to its broad-spectrum activity, minimal side effects, and versatility in various formulations. Unlike some other azole antifungals, clotrimazole is available over-the-counter for topical use, making it accessible for self-treatment of common fungal infections .

属性

IUPAC Name

1-[(2-chlorophenyl)-diphenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPBHJOKIVQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029871
Record name Clotrimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clotrimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE, Freely soluble in alcohol; soluble in polyethylene glycol 400, Slightly soluble in ether
Record name SID49681654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Clotrimazole acts primarily by damaging the permeability barrier in the cell membrane of fungi. Clotrimazole causes inhibition of ergosterol biosynthesis, an essential constituent of fungal cell membranes. If ergosterol synthesis is either completely or partially inhibited, the cell is no longer able to construct an intact and functional cell membrane,. Because ergosterol directly promotes the growth of fungal cells in a hormone‐like fashion, rapid onset of the above events leads to dose-dependent inhibition of fungal growth. Though decreased ergosterol, due to the inhibition of lanosterol 14-demethylase (also known as _CYP51_) is accepted to be primarily responsible for the antimycotic properties of clotrimazole, this drug also shows other pharmacological effects. These include the inhibition of sarcoplasmic reticulum Ca2+‐ATPase, depletion of intracellular calcium, and blocking of calcium‐dependent potassium channels and voltage‐dependent calcium channels. The action of clotrimazole on these targets accounts for other effects of this drug that are separate from its antimycotic activities., Clotrimazole exerts its antifungal activity by altering cell membrane permeability, apparently by binding with phospholipids in the fungal cell membrane. In contrast to polyene antibiotics (eg, amphotericin B), the action of clotrimazole is less dependent on the sterol content of the cell membrane. As a result of alteration of permeability, the cell membrane is unable to function as a selective barrier, and potassium and other cellular constituents are lost.
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, White to pale yellow crystalline powder

CAS No.

23593-75-1
Record name Clotrimazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23593-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clotrimazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clotrimazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name clotrimazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clotrimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clotrimazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOTRIMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G07GZ97H65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clotrimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147-149 °C, 148 °C
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clotrimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of toluene (20 ml), triphenyl phosphite (2.07 g, 6.7 mmole), imidazole (1.09 g, 16 mmole) and o-chlorophenyldiphenylmethanol (2.95 g, 10 mmole) obtained in Example 1 (B) was refluxed for 4 hours. The reaction mixture was treated in the same manner as in Example 3 to give 2.80 g of 1-(o-chlorophenyldiphenylmethyl)imidazole. Yield, 81%. M.P., 142°-143° C.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of methyl isobutyl ketone (60 ml), diphenyl phosphite (13.1 g), imidazole (5.44 g) and o-chlorophenyldiphenylmethanol (11.78 g) obtained in Example 1 (B) was heated at 85° C. for 4 hours. To the reaction mixture, a 10% aqueous sodium hydroxide solution (110 g) was added, and the mixture was refluxed for 1 hour. After cooling to room temperature, the organic layer was separated, washed with water and concentrated to dryness under reduced pressure to give 13.8 g of 1-(o-chlorophenyldiphenylmethyl)imidazole. Yield, 100%. M.P., 138°-142° C. Recrystallization from methyl isobutyl ketone gave 12.3 g of the pure compound. Yield, 89%. M.P., 142°-143° C.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
11.78 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clotrimazole
Reactant of Route 2
Reactant of Route 2
Clotrimazole
Customer
Q & A

Q1: What is the primary mechanism of action of clotrimazole?

A1: Clotrimazole exerts its fungistatic activity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. [] This disruption in ergosterol synthesis compromises membrane integrity and function, ultimately inhibiting fungal growth.

Q2: How does clotrimazole specifically target ergosterol synthesis?

A2: Clotrimazole inhibits the enzyme 14α-demethylase, a cytochrome P450 enzyme (CYP450) essential for the conversion of lanosterol to ergosterol. []

Q3: Are there any other cellular targets or pathways affected by clotrimazole?

A3: Beyond its antifungal effects, clotrimazole has been shown to impact various cellular processes, including:

  • Melanogenesis: Clotrimazole inhibits melanin production by promoting the proteasomal degradation of tyrosinase, an enzyme crucial for melanin synthesis. This degradation is mediated by the activation of ERK and Akt signaling pathways. []
  • Calcium Signaling: Clotrimazole inhibits intermediate-conductance Ca2+-activated K+ (IK) channels. [] This inhibition leads to increased intracellular calcium levels ([Ca2+]i), ultimately inducing apoptosis in acute myeloid leukemia cells. []
  • Multidrug Resistance: Clotrimazole activates p38 mitogen-activated protein kinase (MAPK), which subsequently activates the multidrug resistance-associated protein 3 (MRP3) through a novel transcriptional element. [] MRP3, a transporter protein, plays a role in drug efflux from cells.

Q4: Does clotrimazole's interaction with CYP450 enzymes have any implications for its use alongside other medications?

A4: Yes, clotrimazole's ability to inhibit CYP450 enzymes can potentially lead to drug interactions. For instance, co-administration of clotrimazole with albendazole, an anthelmintic drug, alters albendazole's metabolism. [] In vitro studies demonstrated that clotrimazole inhibits the formation of albendazole sulfone (the inactive metabolite), leading to a higher ratio of the active metabolite, albendazole sulfoxide, in the system. [] This interaction highlights the importance of considering potential drug interactions when using clotrimazole with other medications.

Q5: What is the molecular formula and weight of clotrimazole?

A5: The molecular formula of clotrimazole is C22H17ClN2, and its molecular weight is 344.84 g/mol.

Q6: What spectroscopic techniques are typically employed to characterize clotrimazole?

A6: Various spectroscopic methods, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) coupled with various detectors, are commonly employed for the characterization and quantification of clotrimazole. [, , , ]

Q7: How stable is clotrimazole under different storage conditions?

A7: The stability of clotrimazole can be influenced by factors such as temperature, humidity, and exposure to light. To assess its stability, studies have subjected clotrimazole to various stress conditions, including acid-base hydrolysis, oxidation, and thermal degradation. []

Q8: What are some formulation strategies used to improve the stability, solubility, or bioavailability of clotrimazole?

A8: Clotrimazole's low water solubility can hinder its effectiveness. To address this, researchers have explored various formulation approaches, including:

  • Liposomes: Liposomal formulations encapsulate clotrimazole within lipid bilayers, enhancing its solubility and potentially improving its delivery to target sites. []
  • Cubosomes: These cubic lipid-based nanoparticles offer another strategy to enhance clotrimazole's solubility and skin retention, potentially improving its topical delivery. []
  • Ethosomes: Ethosomes are lipid vesicles containing relatively high ethanol concentrations. This formulation approach has been investigated for the development of clotrimazole formulations for preventing and treating rabbit dermatomycosis. []
  • Nanocrystals: Reducing clotrimazole's particle size to the nanometer range enhances its dissolution rate and potentially improves its bioavailability. []

Q9: How do these formulations enhance clotrimazole's therapeutic efficacy?

A9: These formulations primarily improve clotrimazole's delivery to the target site, whether it be the skin or a specific organ. For example, in the case of cutaneous candidiasis, nanocrystal-based nanogels have shown improved clotrimazole retention within different skin layers. [] This enhanced retention potentially leads to prolonged drug release and improved therapeutic efficacy.

Q10: How do structural modifications to the clotrimazole molecule influence its antifungal activity?

A10: While this specific question hasn't been directly addressed in the provided research, it is known that modifications to the imidazole ring or the substituents attached to it can significantly affect antifungal activity, potency, and spectrum of activity.

Q11: What types of in vitro studies are conducted to evaluate clotrimazole's efficacy?

A11: In vitro studies typically involve:

  • Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of clotrimazole against various Candida species is routinely determined to assess its potency. [, , ]
  • Biofilm Inhibition and Eradication Assays: Clotrimazole's effectiveness against Candida biofilms, a more resistant form of infection, is evaluated using specific assays that measure the metabolic activity and viability of biofilms. []

Q12: What about in vivo studies? What models are used to assess clotrimazole's efficacy?

A12: Animal models, particularly guinea pigs and rabbits, are frequently used to evaluate clotrimazole's efficacy in treating dermatophytosis and keratitis, respectively. [, ] For instance, researchers have investigated the efficacy of clotrimazole in a rabbit model of Candida albicans keratitis, where the drug's impact on corneal ulcers and related complications is assessed. []

Q13: Have there been any clinical trials comparing the efficacy of clotrimazole with other antifungal agents?

A13: Yes, several clinical trials have been conducted to evaluate clotrimazole's effectiveness compared to other antifungal treatments:

  • Clotrimazole vs. Fluconazole for Vulvovaginal Candidiasis: Studies have compared the efficacy and tolerability of clotrimazole vaginal tablets and fluconazole oral tablets in treating vulvovaginal candidiasis. [, ]
  • Clotrimazole vs. Econazole for Vaginal Candidiasis: A multicenter study compared the efficacy and tolerability of clotrimazole vaginal tablets and econazole vaginal ovules in treating vaginal candidiasis. []
  • Clotrimazole vs. Terbinafine for Tinea Pedis: Researchers have compared the effectiveness of clotrimazole solution and terbinafine solution in treating interdigital tinea pedis. []

Q14: Is there evidence of emerging resistance to clotrimazole?

A14: While clotrimazole has been a mainstay in antifungal therapy, there have been reports of increasing resistance, particularly among specific Candida species. [] A study analyzing the susceptibility of Candida spp. to clotrimazole over two decades (1999-2018) found a small percentage of isolates exhibiting elevated MICs. [] This observation emphasizes the need for continuous monitoring of antifungal susceptibility patterns to guide appropriate treatment strategies.

Q15: What mechanisms contribute to clotrimazole resistance?

A15: While the exact mechanisms can vary between fungal species, common mechanisms of azole resistance in Candida spp., which can apply to clotrimazole, include:

  • Biofilm formation: Candida biofilms exhibit reduced susceptibility to antifungal agents, including clotrimazole. []

Q16: What is the environmental fate of clotrimazole?

A16: Clotrimazole can enter the environment through wastewater, as it is not completely removed during sewage treatment. [] Studies have investigated its persistence and degradation pathways in soil, demonstrating that it is dissipated at rates influenced by soil texture and temperature. [] The formation of non-extractable residues and the transformation product (2-chlorophenyl)diphenylmethanol were observed during clotrimazole dissipation. []

Q17: Does clotrimazole pose any risks to aquatic organisms?

A17: Research has shown that clotrimazole can inhibit cytochrome P4501A activity in fish, potentially affecting their ability to metabolize certain compounds, including pollutants like benzo[a]pyrene. [] This inhibition can lead to higher bioconcentration of these pollutants in fish, raising concerns about potential ecological impacts.

Q18: Are there any strategies to mitigate the potential environmental risks associated with clotrimazole?

A18: While specific mitigation strategies are not discussed in the provided research, responsible disposal of unused medications and exploring advanced wastewater treatment technologies could help minimize clotrimazole release into the environment.

Q19: What are some common analytical methods used to quantify clotrimazole in pharmaceutical formulations?

A19: High-performance thin-layer chromatography (HPTLC) [] and high-performance liquid chromatography (HPLC) are frequently used to determine clotrimazole concentrations in various formulations. [] These methods are often coupled with UV-Vis detectors for quantification.

Q20: What is the importance of analytical method validation in the context of clotrimazole analysis?

A20: Analytical method validation is critical to ensure that the method employed for clotrimazole analysis is accurate, precise, and specific. [] This validation process involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, ] Validated methods ensure reliable and consistent results, crucial for quality control and assurance in pharmaceutical development and manufacturing.

Q21: Has clotrimazole been investigated for any other therapeutic applications besides its antifungal use?

A21: Yes, clotrimazole has shown promise in preclinical studies for other applications:

  • Anticancer Activity: Clotrimazole exhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast cancer cells. [] Research suggests that it preferentially targets cancer cells' metabolism, potentially by interfering with glycolysis. []

Q22: Are there any natural alternatives to clotrimazole being explored for antifungal applications?

A22: Yes, research has focused on evaluating the efficacy of natural compounds like coconut oil [, ] and propolis [] against Candida albicans. While these natural alternatives show some promise, their efficacy is often lower than that of clotrimazole. Further research is needed to determine their potential as viable alternatives to traditional antifungal agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。